2-Piperidinoethanol

Catalog No.
S537595
CAS No.
3040-44-6
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Piperidinoethanol

CAS Number

3040-44-6

Product Name

2-Piperidinoethanol

IUPAC Name

2-piperidin-1-ylethanol

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2

InChI Key

KZTWONRVIPPDKH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCO

Solubility

Soluble in DMSO

Synonyms

N-Piperidinoethanol; NSC 3460; NSC-3460; NSC3460

Canonical SMILES

C1CCN(CC1)CCO

Description

The exact mass of the compound 2-Piperidinoethanol is 129.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3460. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Precursor for Synthesis

    Due to its functional groups, 2-piperidinoethanol serves as a valuable starting material for the synthesis of various complex molecules. In medicinal chemistry, it acts as a scaffold for creating new drugs. Researchers have utilized it to synthesize insect repellents like Icaridin (trade name Saltidin) [1]. Additionally, it has been a precursor for anthelminthic agents (anti-worm medications) [2], orexin receptor antagonists (involved in sleep regulation) [3], and calcium channel antagonists (affecting heart function) [4].

  • Enantioselective Synthesis

    -Piperidinoethanol exists in two mirror-image forms (enantiomers) that can have different biological activities. Scientific research is focused on developing methods to create specific enantiomers of 2-piperidinoethanol. This allows for the targeted synthesis of drugs with desired properties [5].

  • Carbon Capture

    Studies have explored the potential of 2-piperidinoethanol for capturing carbon dioxide (CO2) from industrial processes. Its ability to absorb CO2 in aqueous solutions is under investigation [6].

Important Note

It is crucial to remember that 2-Piperidinoethanol is a hazardous chemical. Research involving this compound should only be conducted by trained professionals in a properly equipped laboratory following appropriate safety protocols.

  • [1] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis MDPI:
  • [2] US Patent US6232364B1 Google Patents:
  • [3] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis MDPI:
  • [4] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis MDPI:
  • [5] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis MDPI:
  • [6] Absorption of carbon dioxide into aqueous solutions of 2-piperidineethanol: Kinetics analysis Industrial & Engineering Chemistry Research:

2-Piperidineethanol is an organic compound with the molecular formula C₇H₁₅NO. It consists of a piperidine ring with a hydroxyl (alcohol) group attached to the second carbon. This compound is recognized for its sterically hindered secondary amine structure, which contributes to its unique chemical properties and reactivity. Due to the presence of both a nitrogen atom and a hydroxyl group, 2-piperidineethanol serves as an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Due to its functional groups. Notable reactions include:

  • Hydrogenation: 2-Piperidineethanol can be synthesized through the hydrogenation of 2-pyridineethanol. This process typically employs catalysts such as ruthenium oxide under controlled conditions to minimize byproducts .
  • Enzymatic Reactions: The compound can undergo enzymatic kinetic resolution, allowing for the production of enantiomerically enriched forms, which are valuable in synthesizing complex natural products .
  • Formation of Solvents: It reacts with ethylene glycol to create non-aqueous solvents that exhibit high carbon dioxide absorption capacity, making it useful in environmental applications .

Research indicates that 2-piperidineethanol exhibits various biological activities. Its structural features allow it to interact with biological systems effectively, potentially influencing enzyme activity and serving as a precursor for biologically active compounds. Studies have highlighted its utility in synthesizing piperidine alkaloids, which possess significant pharmacological properties .

The synthesis of 2-piperidineethanol can be achieved through multiple methods:

  • Hydrogenation of 2-Pyridineethanol: This method involves catalytic hydrogenation under specific conditions to yield high purity and yield while minimizing byproducts .
  • Enzymatic Resolution: Utilizing lipases or other enzymes can selectively convert racemic mixtures into enantiopure forms, enhancing the compound's utility in synthetic applications .
  • Oxidation Reactions: The compound can also be synthesized via oxidation processes involving various reagents, although these methods may present challenges in product recovery .

2-Piperidineethanol has diverse applications across several fields:

  • Pharmaceuticals: It is used in the synthesis of various drugs and biologically active compounds due to its ability to form complex structures.
  • Environmental Chemistry: The compound serves as a solvent for carbon dioxide capture, demonstrating high efficiency and low energy requirements for regeneration .
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.

Studies have focused on the interactions of 2-piperidineethanol with other compounds, particularly in the context of carbon dioxide absorption. The formation of bicarbonate species when interacting with carbon dioxide has been particularly noted, indicating its potential role in carbon capture technologies . Additionally, research into its reactivity with various organic substrates highlights its versatility as a reagent in organic synthesis.

Several compounds share structural similarities with 2-piperidineethanol, including:

  • 1-(2-Hydroxyethyl)pyrrolidine: Similar in structure but differs by having a pyrrolidine ring instead of piperidine.
  • N-Methyl-2-piperidone: A derivative that contains a ketone functional group instead of an alcohol.
  • Piperidine: The parent compound lacking the hydroxyl group, which significantly alters its reactivity and properties.

Comparison Table

Compound NameStructural FeaturesUnique Properties
2-PiperidineethanolPiperidine ring + Hydroxyl groupHigh CO₂ absorption capacity; versatile reagent
1-(2-Hydroxyethyl)pyrrolidinePyrrolidine ring + Hydroxyl groupLower steric hindrance; different reactivity
N-Methyl-2-piperidonePiperidine ring + Ketone groupDifferent functional group alters reactivity
PiperidineSimple piperidine structureBase properties; no functional groups

Ruthenium-Mediated Pyridineethanol Reduction

The synthesis of 2-piperidinoethanol through ruthenium-catalyzed hydrogenation of 2-pyridineethanol represents a cornerstone methodology in heterocyclic chemistry. This approach involves the catalytic reduction of the pyridine ring to form the corresponding saturated piperidine derivative, utilizing ruthenium as the primary catalytic metal [1] [2].
Catalyst Systems and Performance

Noble metal catalysts, particularly ruthenium and its oxides, demonstrate superior performance in the hydrogenation of 2-pyridineethanol compared to other transition metals. Ruthenium dioxide (RuO₂) serves as a highly effective catalyst, providing 2-piperidinoethanol yields of 42.5% under optimized conditions at 150°C and 34.5 bar hydrogen pressure [1] [2]. The catalytic activity of ruthenium-based systems follows a hierarchical order: ruthenium > platinum > palladium > nickel, with ruthenium exhibiting the highest catalytic efficiency [3] [4].

Supported ruthenium catalysts demonstrate enhanced performance characteristics. Five percent ruthenium on carbon (Ru/C) catalysts achieve yields of 69.3% when combined with piperidine as a solvent, representing a significant improvement over unsupported systems [1] [2]. The enhanced performance stems from improved dispersion of ruthenium nanoparticles and optimized metal-support interactions that facilitate hydrogen activation and substrate binding.

Reaction Conditions and Optimization

The hydrogenation process requires carefully controlled reaction parameters to achieve optimal yields and selectivity. Temperature optimization studies reveal that reactions conducted at 150°C provide the best balance between conversion rates and selectivity toward the desired product [1] [2]. Lower temperatures result in incomplete conversion, while higher temperatures promote undesired side reactions and byproduct formation.

Hydrogen pressure significantly influences reaction kinetics and product distribution. Operating pressures of 34.5 bar (500 psig) or higher are necessary to achieve satisfactory conversion rates [1] [2]. The pressure dependence follows typical hydrogenation kinetics, where increased hydrogen partial pressure enhances the rate of hydrogen activation and transfer to the substrate.

Mechanistic Considerations

The ruthenium-catalyzed hydrogenation mechanism involves initial coordination of 2-pyridineethanol to the ruthenium center, followed by hydrogen activation and sequential hydride transfer to the aromatic ring [5] [6]. The catalytic cycle begins with dihydrogen coordination to ruthenium as an η²-dihydrogen ligand, which subsequently undergoes heterolytic cleavage to generate ruthenium hydride species and protonated base [5].

The hydrogen activation step involves metal-ligand cooperation, where the ruthenium center activates molecular hydrogen through oxidative addition, forming ruthenium(II) dihydride intermediates [7] [6]. These hydride species then transfer hydrogen to the pyridine ring through a series of sequential addition steps, ultimately leading to complete saturation of the aromatic system.

Solvent Effects and Additive Influence

The choice of solvent system dramatically affects both reaction rate and product selectivity. Aqueous systems provide moderate activity but suffer from significant byproduct formation, particularly N-methylated derivatives [1] [2]. The incorporation of piperidine as a co-solvent or primary reaction medium substantially improves both yield and selectivity by suppressing undesired N-methylation reactions.

The beneficial effect of piperidine addition operates through multiple mechanisms. Piperidine serves as a competitive ligand that prevents the formation of reactive intermediates responsible for N-methylation, while also providing a basic environment that facilitates hydrogen activation [1] [2]. The optimal piperidine concentration ranges from 10 to 1000 mole percent relative to the substrate, with higher concentrations providing enhanced selectivity at the expense of reaction rate.

Byproduct Formation Mechanisms in N-Methylation

The formation of N-methylated byproducts represents a significant challenge in the ruthenium-catalyzed synthesis of 2-piperidinoethanol. The primary byproduct, N-methyl-2-(2-hydroxyethyl)piperidine (MPA), arises through complex mechanistic pathways that compete with the desired hydrogenation process [1] [2] [8].
N-Methylation Pathways

The N-methylation mechanism involves the formation of formaldehyde equivalents during the hydrogenation process, which subsequently react with the piperidine nitrogen to form N-methylated derivatives [8] [9]. This process occurs through the decomposition of methanol or other carbon-containing species present in the reaction medium, generating reactive C₁ fragments that alkylate the nitrogen center.

The mechanistic pathway for N-methylation involves initial formation of ruthenium-bound formaldehyde intermediates through β-hydride elimination from coordinated methanol or related species [9] [10]. These intermediates then undergo reductive amination with the piperidine nitrogen, facilitated by the reducing environment created by hydrogen and the ruthenium catalyst.

Byproduct Distribution and Quantification

Experimental studies reveal that MPA formation varies significantly depending on reaction conditions and catalyst system employed. Under typical conditions using ruthenium dioxide in aqueous media, MPA formation can reach 20.84% of the total product distribution [1] [2]. This substantial byproduct formation severely impacts the overall process efficiency and necessitates extensive purification procedures.

The secondary byproduct, 1-[2-(2-piperidinyl)ethyl]-piperidine (PEP), forms through dimerization or coupling reactions between intermediate species [1] [2]. PEP formation typically ranges from 0.29% to 5.30% depending on reaction conditions, with higher concentrations observed under conditions that promote radical or ionic coupling mechanisms.

Suppression Strategies

The most effective approach for minimizing N-methylation involves the addition of piperidine as a competitive substrate and reaction medium [1] [2] [8]. Piperidine functions as a sacrificial base that preferentially reacts with formaldehyde equivalents, preventing their interaction with the product molecules. This strategy reduces MPA formation to less than 1% in optimized systems.

High catalyst loading strategies (≥0.15 g catalyst per mole of substrate) enhance reaction selectivity by providing sufficient active sites to promote rapid hydrogenation while minimizing the residence time of intermediate species [1] [2]. This approach reduces the probability of side reactions by ensuring efficient turnover of the primary catalytic cycle.

Temperature control represents another critical factor in byproduct minimization. Maintaining reaction temperatures between 90-120°C provides optimal selectivity by balancing reaction rate with thermal stability of intermediate species [1] [2]. Higher temperatures promote thermal decomposition reactions that generate formaldehyde precursors, while lower temperatures result in incomplete conversion and extended reaction times.

Catalyst Design Considerations

The development of improved catalyst systems focuses on enhancing selectivity while maintaining high catalytic activity. Ruthenium on carbon systems demonstrate superior performance compared to homogeneous ruthenium complexes, achieving 74.73% selectivity toward the desired product with minimal byproduct formation [1] [2]. The heterogeneous nature of these catalysts provides better control over reaction pathways and reduces the formation of unwanted side products.

Catalyst pretreatment procedures, including "catalyst pickling" with amine-containing solvents, maintain high catalytic activity over multiple reaction cycles while preserving selectivity [1] [2]. This approach involves contacting the catalyst with piperidine or related amines between reaction cycles, conditioning the catalyst surface to improve performance in subsequent reactions.

The incorporation of promoters and co-catalysts offers additional opportunities for selectivity enhancement. Basic additives such as potassium tert-butoxide can suppress acidic pathways that lead to byproduct formation, while maintaining the reducing environment necessary for efficient hydrogenation [7] [6]. These modifications require careful optimization to avoid interference with the primary catalytic cycle.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

1

Exact Mass

129.1154

Boiling Point

202.0 °C

LogP

0.96 (LogP)

Appearance

Solid powder

Melting Point

17.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VR81F07RX5

GHS Hazard Statements

Aggregated GHS information provided by 145 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (58.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (62.76%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (36.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (60%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (36.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (37.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3040-44-6

Wikipedia

N-piperidinoethanol

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
1-Piperidineethanol: ACTIVE

Dates

Last modified: 08-15-2023

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